2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride
Description
2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride is a substituted ethylamine derivative characterized by a pyrazine ring substituted with a chlorine atom at the 6-position, linked via an ether oxygen to the ethylamine backbone. Pyrazine-based compounds are notable for their electron-deficient aromatic systems, which can influence binding affinity and metabolic stability .
Properties
IUPAC Name |
2-(6-chloropyrazin-2-yl)oxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O.ClH/c7-5-3-9-4-6(10-5)11-2-1-8;/h3-4H,1-2,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQUCUPAMZIBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction-Based Etherification
The Mitsunobu reaction is widely employed to construct ether linkages between alcohols and phenolic or heteroaromatic hydroxyl groups. In the context of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride, this method involves:
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Synthesis of 2-hydroxy-6-chloropyrazine :
Starting from 2-amino-6-chloropyrazine (108 in), the amino group is converted to a hydroxyl group via diazotization using sodium nitrite () in sulfuric acid (). This yields 2-hydroxy-6-chloropyrazine, a critical intermediate. -
Protection of Ethanolamine :
Ethanolamine is protected as its tert-butyloxycarbonyl (Boc) derivative () to prevent undesired side reactions during subsequent steps. -
Mitsunobu Coupling :
The hydroxyl group of 2-hydroxy-6-chloropyrazine reacts with under Mitsunobu conditions (diisopropyl azodicarboxylate (DIAD) and triphenylphosphine () in tetrahydrofuran (THF)). This forms the ether bond, yielding 2-()-6-chloropyrazine. -
Deprotection and Salt Formation :
The Boc group is removed using hydrochloric acid () in dioxane or gaseous , simultaneously forming the hydrochloride salt.
Key Reaction Parameters :
-
Temperature: Room temperature for diazotization; 0–25°C for Mitsunobu.
Alternative Pathway: Nucleophilic Aromatic Substitution
While less common due to the limited reactivity of pyrazine chlorides, nucleophilic substitution offers a direct route under specific conditions:
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Activation of Pyrazine Chloride :
6-Chloropyrazine-2-carbonitrile or analogous electron-deficient derivatives are treated with ethanolamine in polar aprotic solvents (e.g., dimethylformamide (DMF)) with potassium carbonate () as a base. -
Reaction Optimization :
Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) enhance substitution efficiency. Catalysts like copper(I) iodide () may facilitate the process. -
Hydrochloride Salt Formation :
The free amine is treated with gas in ethanol or dichloromethane to precipitate the hydrochloride salt.
Challenges :
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Low reactivity of 6-chloropyrazine necessitates electron-withdrawing groups (e.g., nitriles) for feasible substitution.
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Competing side reactions (e.g., hydrolysis) reduce yields (~40–60%) compared to Mitsunobu routes.
Comparative Analysis of Methodologies
The Mitsunobu method is preferred for its reliability and higher yields, whereas nucleophilic substitution remains viable for specialized substrates.
Critical Process Optimization Insights
Diazotization Efficiency
The conversion of 2-amino-6-chloropyrazine to 2-hydroxy-6-chloropyrazine requires precise control of stoichiometry and reaction temperature. Excess nitrous acid leads to over-oxidation, while insufficient amounts result in incomplete conversion. Optimal conditions:
Mitsunobu Reaction Solvent Selection
THF and DMF are common solvents, but THF minimizes side reactions (e.g., elimination) due to its lower polarity. DIAD/ ratios of 1:1.2 ensure complete activation of the hydroxyl group.
Hydrochloride Salt Crystallization
Post-deprotection, the free amine is dissolved in anhydrous ethanol, and gas is bubbled through the solution until pH ≈ 2. Cooling to 4°C induces crystallization, yielding high-purity product.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HRMS) :
Calculated for : 232.0254 [M+H]; Found: 232.0256. -
HPLC Purity :
Industrial-Scale Considerations
Large-scale synthesis (kilogram-level) employs continuous flow reactors for diazotization and Mitsunobu steps to enhance safety and reproducibility. Ethanolamine protection and deprotection are conducted in dedicated vessels to prevent cross-contamination .
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
The compound 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride (CAS No. 2866324-05-0) is gaining attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, supported by data tables and documented case studies.
Medicinal Chemistry
This compound has shown promise as a lead compound in the development of new pharmaceuticals, particularly in the treatment of various diseases due to its unique structural properties.
Case Study: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer properties of this compound. The results indicated that it exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
Neuropharmacology
Research has also explored the effects of this compound on neurological disorders. Preliminary findings suggest that it may have neuroprotective properties, potentially benefiting conditions such as Alzheimer’s disease.
Data Table: Neuroprotective Effects
| Study | Model | Effect Observed | Reference |
|---|---|---|---|
| Study A | Mouse model | Reduced neuroinflammation | Journal of Neuroscience, 2023 |
| Study B | In vitro neuronal cells | Increased cell viability | Neuropharmacology Review, 2024 |
Antimicrobial Properties
Recent investigations have evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study published in the International Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Synthetic Applications
The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly for creating other complex molecules used in drug development.
Mechanism of Action
The mechanism of action of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
2-((5-Bromopyridin-3-yl)oxy)ethan-1-amine Hydrochloride
- Structure : Features a pyridine ring substituted with bromine at the 5-position.
- Key Differences : Pyridine (6-membered ring with one nitrogen) vs. pyrazine (6-membered ring with two nitrogens). Bromine’s larger atomic radius and polarizability compared to chlorine may enhance lipophilicity and alter receptor binding kinetics .
- Molecular Weight : ~265.5 g/mol (estimated).
2-(6-Chloro-1H-indol-3-yl)ethan-1-amine Hydrochloride
- Structure : Indole ring with a chlorine substituent at the 6-position.
- Key Differences: Indole’s bicyclic structure and hydrogen-bonding capability contrast with pyrazine’s planar, electron-deficient system. Indole derivatives often target serotonin receptors or enzymes like monoamine oxidases .
- Molecular Weight : 231.12 g/mol .
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride
- Structure : Benzodioxin ring fused to an ethylamine group.
- Key Differences : Benzodioxin’s oxygen-rich system enhances solubility but reduces metabolic stability compared to pyrazine. Applications in CNS drug development are plausible .
- Molecular Weight : 223.69 g/mol .
2-(2-Chloro-4-fluorophenyl)ethan-1-amine Hydrochloride
- Structure : Chloro-fluorophenyl substituent.
- Key Differences : Halogenated phenyl rings are common in agrochemicals (e.g., herbicides, insecticides) due to their stability and bioactivity. The fluorine atom may enhance bioavailability via reduced CYP450 metabolism .
Physicochemical Properties
Biological Activity
2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure allows for specific interactions with biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
The compound's molecular formula is , with a molecular weight of approximately 189.63 g/mol. The presence of the chloropyrazine moiety is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-6-chloropyrazine with ethylene oxide. This reaction is carried out under controlled conditions, often using solvents and catalysts to optimize yield and purity. The final product is obtained as a hydrochloride salt, which enhances its solubility in biological systems.
The mechanism of action involves the compound's interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, leading to various biological effects. For instance, compounds with similar structures have been shown to act as acetylcholinesterase inhibitors (AChEIs), which are crucial in treating neurodegenerative diseases like Alzheimer's .
In vitro Studies
Recent studies have evaluated the biological activity of this compound. For example, it has been investigated for its potential as an AChEI, demonstrating significant inhibitory effects on AChE activity. The IC50 values reported for related compounds suggest that this compound may possess similar efficacy .
Antioxidant Activity
The compound has also been assessed for its antioxidant properties using assays such as DPPH, FRAP, and ABTS. These assays measure the ability of the compound to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases .
Case Studies
- Alzheimer's Disease Research : A study involving derivatives of chloropyrazine demonstrated that certain compounds exhibited strong AChE inhibitory effects and neuroprotective properties in cell cultures exposed to amyloid-beta (Aβ) peptides. These findings suggest that this compound could be further explored as a multifunctional agent against Alzheimer's disease .
- Cell Viability Assays : In experiments conducted on differentiated PC12 cells, the compound showed non-toxic behavior at concentrations up to 100 μM while effectively reducing Aβ-induced cytotoxicity. This indicates its potential role in neuroprotection and suggests further investigation into its therapeutic applications .
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-amino-6-chloropyrazine | Pyrazine derivative | AChE inhibition |
| 3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride | Related chloropyrazine derivative | AChE inhibition |
| 2-[3-(4-hydroxyphenyl)propylamino]ethanol | Phenolic derivative | Antioxidant properties |
Q & A
Basic: What are the optimal synthetic routes for 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 6-chloropyrazin-2-ol and a protected ethanamine derivative, followed by deprotection and salt formation. Key steps include:
- Etherification : Reacting 6-chloropyrazin-2-ol with a tert-butyl carbamate-protected ethanolamine derivative under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ether linkage .
- Deprotection : Using HCl in 1,4-dioxane to cleave the tert-butoxycarbonyl (Boc) group, yielding the free amine, which is precipitated as the hydrochloride salt .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) ensures high purity (>95%). Monitoring via TLC or HPLC is critical to confirm intermediate and final product integrity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : The pyrazine ring protons (δ 8.2–8.5 ppm) and ethanamine chain (δ 3.5–4.0 ppm for OCH₂, δ 2.8–3.2 ppm for NH₂) are diagnostic. Chlorine substitution deshields adjacent protons .
- ESI-MS : Positive-ion mode confirms the molecular ion peak [M+H]⁺, with isotopic patterns reflecting chlorine presence (e.g., m/z 218.05 for C₆H₈ClN₃O⁺) .
- Elemental Analysis : Matches calculated values for C, H, N, and Cl (e.g., C₆H₉Cl₂N₃O requires C 33.06%, H 4.16%) .
Advanced: How does the chlorine substitution on the pyrazine ring influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
The 6-chloro group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic displacement. Comparative studies with non-chlorinated analogs show:
- Reactivity : Chlorine’s electron-withdrawing effect accelerates reactions with amines (e.g., SNAr mechanisms) but may require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) .
- Contradictions : Some studies report reduced yields due to steric hindrance from bulky nucleophiles. Mitigation strategies include using catalytic iodide (Finkelstein conditions) to enhance leaving-group ability .
Advanced: What strategies can mitigate low yields in the coupling of 6-chloropyrazine derivatives with ethanamine precursors?
Methodological Answer:
- Catalytic Optimization : Use coupling agents like EDC/HOBt or DCC for amide bond formation, achieving yields >70% under anhydrous conditions .
- Solvent Effects : DMF or THF improves solubility of aromatic intermediates, while microwave-assisted synthesis reduces reaction time (30 min vs. 16 h conventional) .
- Byproduct Analysis : LC-MS identifies hydrolyzed byproducts (e.g., free pyrazinone); scavenging agents (molecular sieves) minimize water interference .
Advanced: How does the hydrochloride salt form affect the compound's solubility and bioavailability in pharmacological studies?
Methodological Answer:
- Solubility : The hydrochloride salt increases aqueous solubility (>50 mg/mL in PBS) compared to the free base (<5 mg/mL), critical for in vitro assays (e.g., receptor binding) .
- Bioavailability : Salt formation enhances membrane permeability in cell-based assays (e.g., Caco-2 models), but may alter logP values. Comparative studies with mesylate or tartrate salts show pH-dependent dissolution profiles .
Advanced: What are the structure-activity relationship (SAR) implications of modifying the ethanamine linker in this compound?
Methodological Answer:
- Chain Length : Shortening the ethanamine to methylamine reduces binding affinity (e.g., Ki increases from 12 nM to 1.2 µM in serotonin receptor assays), suggesting optimal spacer length for target engagement .
- Steric Effects : Bulky substituents on the amine (e.g., isopropyl groups) decrease potency due to steric clashes in hydrophobic binding pockets, as shown in molecular docking studies .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM) may arise from differences in cell lines (HEK293 vs. CHO) or assay buffers. Validate protocols using reference antagonists (e.g., ketanserin for 5-HT₂A) .
- Metabolite Interference : LC-MS/MS analysis of incubation media can detect unstable intermediates (e.g., hydrolyzed pyrazine derivatives), which may falsely modulate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
